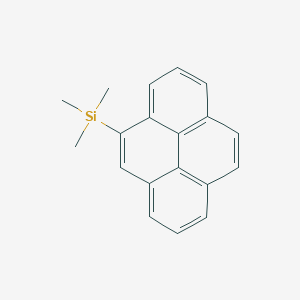

Trimethyl(pyren-4-YL)silane

Description

Structure

3D Structure

Properties

CAS No. |

116060-97-0 |

|---|---|

Molecular Formula |

C19H18Si |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

trimethyl(pyren-4-yl)silane |

InChI |

InChI=1S/C19H18Si/c1-20(2,3)17-12-15-8-4-6-13-10-11-14-7-5-9-16(17)19(14)18(13)15/h4-12H,1-3H3 |

InChI Key |

DTHHBRGNQAAQBO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Trimethyl Pyren 4 Yl Silane and Analogous Pyrenylsilanes

Direct C-Si Bond Formation Strategies in Pyrene (B120774) Functionalization

The direct introduction of a silyl (B83357) group onto the pyrene core represents an efficient and atom-economical approach to pyrenylsilanes. This section delves into various catalytic and stoichiometric methods for achieving this transformation.

Palladium-Catalyzed C-H Arylation Reactions with Organosilanes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct C-H silylation of pyrene at the 4-position remains a challenging transformation with limited examples, the broader context of palladium-catalyzed C-H functionalization of pyrene provides valuable insights.

Recent studies have demonstrated the palladium-catalyzed direct C-H arylation of pyrene with various arylating agents, including organosilanes. For instance, the C-H arylation of pyrene at the C4 and C10 positions has been achieved using arylboroxins with a Pd(OAc)₂ catalyst. Although this method does not form a C-Si bond directly, it highlights the reactivity of the pyrene C-H bonds under palladium catalysis and the use of organosilicon compounds in such transformations. The development of a palladium-catalyzed protocol for the direct C-H silylation of pyrene at the 4-position would be a significant advancement, offering a more direct route to trimethyl(pyren-4-yl)silane.

In a related context, iridium-catalyzed dehydrogenative silylation of pyrene has been reported, yielding C2- and C2,C7-silylated products. mdpi.com This demonstrates that direct C-H silylation of the pyrene core is feasible, although controlling the regioselectivity to favor the 4-position remains a key challenge. A sequential silylation and borylation of pyrene at the 2- and 7-positions, respectively, has also been achieved using an iridium catalyst, further showcasing the potential of transition-metal catalysis in the selective functionalization of pyrene. thieme-connect.com

| Catalyst System | Silylating Agent | Pyrene Position | Product | Yield (%) | Reference |

| [Ir(OMe)(COD)]₂ / tmphen | HSiEt₃ | C2 | 2-(Triethylsilyl)pyrene | 54 | mdpi.com |

| [Ir(OMe)(COD)]₂ / tmphen | HSiEt₃ | C2, C7 | 2,7-Bis(triethylsilyl)pyrene | 3 | mdpi.com |

Grignard Reactions and Derivatives for Pyrenyl-Silane Coupling

The reaction of a Grignard reagent with a silicon halide is a classic and widely used method for the formation of carbon-silicon bonds. organic-chemistry.orgpressbooks.pub The synthesis of this compound can be envisioned through the reaction of a pyren-4-yl Grignard reagent with trimethylsilyl (B98337) chloride.

This synthetic approach is contingent on the successful preparation of the pyren-4-yl Grignard reagent, which can be generated from a corresponding halopyrene, such as 4-bromopyrene (B44933). The general reaction scheme involves the treatment of the halopyrene with magnesium metal in an ethereal solvent to form the organomagnesium species, followed by the addition of trimethylsilyl chloride.

However, a potential challenge in this approach is the possibility of side reactions, such as metal-halogen exchange and debromination, particularly with complex polycyclic aromatic halides. For instance, attempts to silylate 2,7-dibromo-4,5,9,10-tetramethylpyrene using a Grignard reaction resulted in the debrominated product, highlighting the sensitivity of such systems. uky.edu Careful control of reaction conditions, including temperature and the nature of the Grignard reagent, is crucial for the successful synthesis of the desired pyrenylsilane.

| Pyrene Precursor | Grignard Formation Conditions | Silylating Agent | Product | Observed Issues | Reference |

| 2,7-Dibromo-4,5,9,10-tetramethylpyrene | Excess methyl Grignard | - | 4,5,9,10-Tetramethylpyrene | Debromination via metal-halogen exchange | uky.edu |

Anionic Approaches to Silicon-Pyrene Linkages

Anionic methodologies, particularly those involving organolithium reagents, offer a powerful alternative to Grignard reactions for the formation of C-Si bonds. The synthesis of this compound via an anionic route would typically involve the generation of 4-lithiopyrene, followed by quenching with trimethylsilyl chloride.

The 4-lithiopyrene intermediate can be prepared through lithium-halogen exchange from a 4-halopyrene (e.g., 4-bromopyrene or 4-iodopyrene) by treatment with an organolithium reagent such as n-butyllithium at low temperatures. Subsequent addition of trimethylsilyl chloride would then afford the desired this compound.

The feasibility of lithiating pyrene derivatives has been demonstrated. For example, N-benzylpyrene-1-carboxamide has been successfully lithiated and subsequently reacted with trimethylsilyl chloride to yield the silylated product. This indicates that the pyrene nucleus is amenable to lithiation, providing a viable pathway for the introduction of a trimethylsilyl group. The success of this approach hinges on the selective formation of the 4-lithiopyrene and the avoidance of side reactions.

Precursor Synthesis and Functionalization Routes

The successful synthesis of this compound and its analogs is heavily reliant on the availability of suitably functionalized pyrene precursors and reactive silylating agents.

Synthesis of Pyrene-4-yl Precursors for Silane (B1218182) Coupling

A key precursor for both the Grignard and anionic routes to this compound is a pyrene molecule functionalized at the 4-position with a group amenable to metal-halogen exchange or direct metallation. 4-Bromopyrene is a common and versatile starting material for this purpose.

The synthesis of 4-bromopyrene is typically achieved through the direct electrophilic bromination of pyrene. mdpi.comcsic.es The reaction conditions, including the choice of brominating agent and solvent, can influence the regioselectivity of the bromination. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction of pyrene with bromine in a solvent like carbon tetrachloride can yield a mixture of brominated pyrenes, from which 4-bromopyrene can be isolated.

| Starting Material | Brominating Agent | Solvent | Product | Reference |

| Pyrene | Bromine (Br₂) | Carbon Tetrachloride | 4-Bromopyrene (among other isomers) | csic.es |

| Pyrene | N-Bromosuccinimide (NBS) | Various | Brominated pyrenes | csic.es |

Preparation of Trimethylsilyl Reagents for Pyrenyl-Silane Formation

A variety of trimethylsilyl reagents are commercially available or can be readily prepared for the silylation of pyrene precursors. The most common reagent for this purpose is trimethylsilyl chloride (TMSCl), a volatile and reactive liquid.

Trimethylsilyl chloride is widely used in organic synthesis to introduce trimethylsilyl groups onto various functional groups and carbanionic species. Its reaction with organometallic reagents, such as Grignard or organolithium compounds, is a standard method for forming C-Si bonds.

Other silylating agents, such as hexamethyldisilane, are used in transition-metal-catalyzed C-H silylation reactions. mdpi.com The choice of the silylating agent is dictated by the specific synthetic methodology being employed. For Grignard and anionic routes, trimethylsilyl chloride is the reagent of choice due to its high reactivity with the nucleophilic pyrenyl-metal species.

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to this compound and its analogs is highly dependent on the careful optimization of various reaction parameters. These include the choice of catalytic system, the nature of the ligands, the solvent, and the reaction temperature.

Cross-coupling reactions are a cornerstone in the synthesis of arylsilanes. Palladium- and iridium-based catalysts are prominently used for the silylation of pyrene derivatives.

Palladium-Catalyzed Cross-Coupling:

The Sonogashira cross-coupling reaction is a powerful method for forming C-C bonds and can be adapted for C-Si bond formation. For instance, the synthesis of trimethyl(pyren-1-ylethynyl)silane, a close analog of the target compound, was achieved by reacting 1-bromopyrene (B33193) with ethynyltrimethylsilane. mdpi.com The catalytic system typically consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst, like copper(I) iodide (CuI). mdpi.com

The choice of ligand is critical in palladium-catalyzed reactions as it influences the stability and reactivity of the catalytic species. rsc.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed and have a significant impact on the reaction outcome. liv.ac.uk Electron-donating ligands can enhance the rate of reaction, while electron-withdrawing ligands may lead to lower conversions. liv.ac.uk In some cases, N-heterocyclic carbenes (NHCs) have been used as alternatives to phosphine ligands, offering strong σ-donating properties that can form robust bonds with the metal center. mdpi.com

The following table summarizes a typical catalytic system for a Sonogashira-type reaction for a pyrene derivative:

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ | mdpi.com |

| Co-catalyst | CuI | mdpi.com |

| Ligand | Triphenylphosphine (part of the catalyst complex) | mdpi.com |

| Starting Material | 1-Bromopyrene | mdpi.com |

| Silylating Agent | Ethynyltrimethylsilane | mdpi.com |

| Yield | 81% | mdpi.com |

Iridium-Catalyzed C-H Silylation:

Direct C-H silylation has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials like halopyrenes. Iridium-based catalysts have shown remarkable activity and regioselectivity in the silylation of aromatic C-H bonds. nih.gov The catalyst system often involves an iridium precursor, such as [Ir(cod)(OMe)]₂, and a specialized ligand. nih.govchemrxiv.org

Ligand effects are particularly pronounced in iridium-catalyzed silylation. Sterically hindered phenanthroline ligands, for example, have been shown to accelerate the reaction and allow for the silylation of electron-rich arenes in high yields. chemrxiv.org The ligand's steric and electronic properties can influence the regioselectivity of the silylation, which is crucial when dealing with a polycyclic aromatic hydrocarbon like pyrene with multiple C-H bonds. nih.govacs.org For the synthesis of 4-substituted pyrenes, iridium-catalyzed borylation has been successfully employed, suggesting a viable pathway for subsequent silylation. acs.org

A representative iridium-catalyzed silylation system is outlined below:

| Parameter | Condition | Reference |

| Catalyst Precursor | [Ir(cod)(OMe)]₂ | nih.gov |

| Ligand | Sterically-encumbered phenanthroline | chemrxiv.org |

| Silylating Agent | HSiMe(OSiMe₃)₂ | researchgate.net |

| Key Feature | High regioselectivity based on steric factors | nih.gov |

The choice of solvent and the reaction temperature are critical parameters that must be optimized to maximize reaction yields and minimize side reactions.

Solvent Effects:

In cross-coupling reactions, the solvent must be capable of dissolving the reactants and the catalyst system. For Sonogashira couplings, a mixture of solvents like tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (TEA) is often used. mdpi.com THF serves as the primary solvent, while TEA acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction. The polarity of the solvent can influence the reaction rate and selectivity. researchgate.net

For Grignard-based syntheses, which represent another potential route to pyrenylsilanes, ethereal solvents like diethyl ether or THF are essential to stabilize the Grignard reagent. numberanalytics.com The use of higher boiling point ethers can also be beneficial in certain cases. acs.org

Temperature Effects:

Temperature control is crucial in these synthetic procedures. Sonogashira reactions are typically conducted at elevated temperatures, for example, at 80°C, to ensure a reasonable reaction rate. mdpi.com However, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts.

Grignard reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to proceed at room temperature or with gentle heating to control the exothermic nature of the reaction. numberanalytics.com In iridium-catalyzed silylation, reactions may be performed at temperatures ranging from room temperature to higher temperatures, depending on the reactivity of the substrate and the catalyst system employed. chemrxiv.org Optimization of the temperature is a balance between achieving a sufficient reaction rate and maintaining the stability of the catalyst and products. numberanalytics.com

The following table illustrates the impact of solvent and temperature on a pyrenylsilane synthesis:

| Reaction Type | Solvent System | Temperature | Effect | Reference |

| Sonogashira Coupling | THF/TEA | 80 °C | Facilitates dissolution and reaction rate | mdpi.com |

| Grignard Reaction | Diethyl Ether or THF | 0 °C to room temp. | Stabilizes Grignard reagent, controls exothermicity | numberanalytics.com |

| Iridium-catalyzed Silylation | Various organic solvents | Variable | Influences catalyst activity and substrate solubility | nih.govchemrxiv.org |

Scalability Considerations for Research and Development

Scaling up the synthesis of this compound from laboratory-scale to research and development (R&D) quantities presents several challenges. A robust and efficient process is necessary to produce multigram quantities of the material for further studies and device fabrication. bris.ac.uk

For cross-coupling reactions, the cost and availability of the palladium catalyst and ligands become significant factors at a larger scale. Catalyst loading needs to be optimized to be as low as possible without compromising the yield and reaction time. The removal of the metal catalyst from the final product is also a critical purification step that can be more challenging on a larger scale.

Grignard-based routes, while potentially cost-effective, require strict control of anhydrous conditions, which can be difficult to maintain in large-scale reactors. researchgate.net The safe handling of pyrophoric Grignard reagents and the management of exothermic reactions are also major safety considerations. researchgate.net

Direct C-H silylation offers an advantage in terms of atom economy, but the cost of iridium catalysts can be a drawback for large-scale production. The efficiency of the catalyst (turnover number and turnover frequency) is a key parameter for scalability. Furthermore, the need for specialized ligands adds to the complexity and cost. uky.edu

Advanced Spectroscopic and Structural Elucidation of Trimethyl Pyren 4 Yl Silane

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Electronic Effects

NMR spectroscopy serves as a powerful tool for the complete structural assignment of Trimethyl(pyren-4-YL)silane. researchgate.net Analysis of the chemical shifts and coupling patterns in ¹H, ¹³C, and ²⁹Si NMR spectra allows for the unambiguous identification of all atoms within the molecule and reveals the electronic interplay between the silicon substituent and the polycyclic aromatic system.

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic proton signals and the high-field singlet of the trimethylsilyl (B98337) (TMS) group. The aromatic region typically displays a complex pattern of multiplets arising from the nine protons of the pyrene (B120774) moiety. rsc.org The exact chemical shifts and coupling constants of these protons are sensitive to the position of the silyl (B83357) substituent. For instance, in a related compound, trimethyl(2-(pyren-4-yl)ethynyl)silane, the pyrene protons resonate in the range of δ 8.02–8.60 ppm. rsc.org Deconvolution of this complex region is often achieved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivity.

A defining feature of the ¹H NMR spectrum is the singlet corresponding to the nine equivalent protons of the trimethylsilyl group. vulcanchem.comnih.gov This peak is typically observed at a high field, often below δ 1.0 ppm, due to the electropositive nature of silicon. chemicalbook.com For example, in trimethyl(2-(pyren-4-yl)ethynyl)silane, the trimethylsilyl protons appear as a singlet at δ 0.46 ppm. rsc.org The integration of this singlet to nine protons provides a clear signature for the presence of the trimethylsilyl group.

Table 1: Representative ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrene-H | 8.0 - 8.7 | m | 9H |

| Si(CH₃)₃ | ~0.4 | s | 9H |

Note: 'm' denotes multiplet and 's' denotes singlet. The chemical shifts for the pyrene protons are approximate and can vary based on the solvent and specific substitution pattern.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. It reveals the number of distinct carbon environments and confirms the attachment of the trimethylsilyl group to the pyrene ring. scienceready.com.au The spectrum is generally divided into the aromatic region, where the sixteen carbons of the pyrene core resonate, and the aliphatic region, which contains the signal for the methyl carbons of the TMS group. researchgate.netchemicalbook.com

The chemical shifts of the pyrene carbons are influenced by the silyl substituent. The carbon atom directly bonded to the silicon (the ipso-carbon) experiences a significant change in its chemical shift. The signals for the aromatic carbons in pyrene derivatives typically appear between δ 120 and 140 ppm. rsc.orgrsc.org For instance, in trimethyl(2-(pyren-4-yl)ethynyl)silane, the pyrene carbons resonate in the range of δ 124.15–132.3 ppm. rsc.org The methyl carbons of the trimethylsilyl group typically appear at a high field, often with a chemical shift close to 0 ppm. rsc.org The presence of a C-Si bond results in a low-intensity signal that is easily distinguishable from most other organic signals. scienceready.com.au The precise chemical shifts can be influenced by solvent effects and the substitution pattern on the pyrene ring. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrene Aromatic Carbons | 120 - 140 |

| Pyrene Ipso-Carbon (C-Si) | Varies |

| Si(CH₃)₃ | ~0 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

²⁹Si NMR spectroscopy offers a direct method for investigating the electronic environment of the silicon atom in this compound. Silicon-29 has a natural abundance of 4.7% and a spin of ½, which allows for the acquisition of sharp NMR signals, although with lower sensitivity compared to ¹H NMR. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. researchgate.netumich.edu

For arylsilanes, the ²⁹Si chemical shifts are influenced by the electronic effects of the aromatic ring. Electron-withdrawing groups on the aryl ring generally cause a downfield shift (to more positive ppm values), while electron-donating groups lead to an upfield shift. illinois.edu The chemical shift for the silicon in this compound would be expected to fall within the typical range for tetraorganosilanes. The interpretation of ²⁹Si NMR data is often aided by quantum chemical calculations to correlate the observed chemical shifts with the electronic structure. researchgate.netrsc.org The presence of a single resonance in the ²⁹Si NMR spectrum would confirm the existence of a single silicon environment in the molecule.

Table 3: Expected ²⁹Si NMR Chemical Shift Range

| Compound Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aryl Trimethylsilanes | -5 to -25 |

Note: This is a general range and the exact value for this compound may vary.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing definitive information on its molecular weight and offering clues about its structure through the analysis of fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision, typically to within a few parts per million (ppm). axispharm.comnih.gov This allows for the unambiguous determination of its elemental composition, C₁₉H₁₈Si. The molecular weight of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a key parameter in their identification. tandfonline.comepa.gov Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution analyzers like Orbitrap or Time-of-Flight (TOF) are commonly used for this purpose. axispharm.comtesisenred.net The accurate mass measurement serves as a crucial confirmation of the successful synthesis of the target compound.

The mass spectrum of this compound under electron ionization (EI) or other fragmentation-inducing techniques reveals characteristic fragmentation pathways. The analysis of these fragments provides valuable structural information. nih.govnih.gov

A prominent fragmentation pathway for trimethylsilyl-containing compounds involves the cleavage of a methyl group to form a stable [M-CH₃]⁺ ion. nih.gov This would correspond to the loss of 15 Da from the molecular ion. Another common fragmentation is the cleavage of the Si-C(pyrene) bond, which would result in the formation of a pyrenyl cation and a trimethylsilyl radical, or a trimethylsilyl cation and a pyrenyl radical. The pyrene dication is also a known stable species that can be observed in the mass spectra of pyrene derivatives. rsc.org The fragmentation of silylated PAHs can be complex, and the observed fragments can help to confirm the connectivity of the trimethylsilyl group to the pyrene core. oup.comresearchgate.net

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [C₁₆H₉]⁺ | Pyrenyl cation |

| [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes. researchgate.netedinst.com These two methods are complementary; bands that are strong in IR spectra are often weak in Raman spectra and vice versa. spectroscopyonline.com For this compound, these techniques are essential for confirming the presence of both the pyrene aromatic system and the trimethylsilyl group.

Key Vibrational Modes:

Trimethylsilyl Group (-Si(CH₃)₃): This group exhibits several characteristic vibrations. A strong band corresponding to the Si-C stretching vibrations is typically observed around 840 cm⁻¹ in the FT-IR spectrum. researchgate.net Another band in the region of 756-754 cm⁻¹ is also characteristic of this group. researchgate.net Additionally, a band around 1250 cm⁻¹ is attributed to the deformation vibrations of the Si-(CH₃)₃ bond. researchgate.net

Pyrene Aromatic System (C₁₆H₉-): The pyrene moiety will display a complex series of bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The specific pattern of out-of-plane C-H bending vibrations below 900 cm⁻¹ is diagnostic of the substitution pattern on the pyrene core.

Si-Aryl Bond: The stretching vibration of the Si-C bond connecting the silicon atom to the pyrene ring is also a key feature, though it can be coupled with other vibrations.

The combination of FT-IR and Raman spectroscopy provides a synergistic approach to functional group characterization. spectroscopyonline.com For instance, the symmetric vibrations of the non-polar Si(CH₃)₃ group are often more prominent in the Raman spectrum, while the polar C-H and other aromatic vibrations may show stronger intensity in the FT-IR spectrum.

Table 1: Expected Vibrational Bands for this compound based on Analogue Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference Compound |

| Aromatic C-H Stretch | > 3000 | FT-IR/Raman | Phenyltrimethylsilane (B1584984) |

| Si-(CH₃)₃ Deformation | ~1250 | FT-IR | Phenyltrimethylsilane researchgate.net |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR/Raman | Phenyltrimethylsilane researchgate.net |

| Si-C (Si-(CH₃)₃) Stretch | ~840 | FT-IR | Phenyltrimethylsilane researchgate.net |

| Si-C (Si-(CH₃)₃) Stretch | 754 - 756 | FT-IR | Phenyltrimethylsilane researchgate.net |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. wikipedia.org

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule, including the orientation of the trimethylsilyl group relative to the planar pyrene ring system. Although specific crystallographic data for this compound is not publicly documented, analysis of related structures, such as other arylsilanes and silyl-substituted pyrenes, allows for an informed discussion of the expected structural features. nih.govrsc.org

Expected Structural Features:

Bond Lengths and Angles: The Si-C bond length between the silicon atom and the pyrene ring is expected to be a key parameter. In similar structures, Si-C aromatic bond lengths are typically in the range of 1.88 Å. rsc.org The C-C bond lengths within the pyrene core would exhibit variations characteristic of polycyclic aromatic hydrocarbons. The geometry around the silicon atom is expected to be tetrahedral.

Molecular Packing: The way the molecules pack in the crystal lattice is determined by intermolecular forces. For this compound, π-π stacking interactions between the large, flat pyrene rings are expected to be a dominant feature of the crystal packing. researchgate.net The bulky trimethylsilyl groups would influence the distance and geometry of this stacking. In some silylpyrene derivatives, these interactions lead to herringbone-like packing structures. rsc.org The plane-to-plane distances in π-stacked pyrene systems are typically in the range of 3.40 to 3.53 Å. researchgate.net

Table 2: Representative Crystallographic Parameters for a Related Silylpyrene Compound

| Parameter | Value | Reference Compound |

| Si-C (Aromatic) Bond Length | ~1.88 Å | 1,4-bissilylpyrene derivative rsc.org |

| C-C (Aromatic) Bond Length | 1.39 - 1.42 Å | 1,4-bissilylpyrene derivative rsc.org |

| Si-C-C Bond Angle | ~121-122° | 1,4-bissilylpyrene derivative rsc.org |

| Intermolecular Stacking | π-π stacking | Pyrenyl complexes researchgate.net |

| Plane-to-plane distance | 3.40 - 3.53 Å | Pyrenyl complexes researchgate.net |

Electrochemical Characterization (Cyclic Voltammetry) for Redox Properties and Energy Levels

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. als-japan.compixel-online.net By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a molecule, providing valuable information about its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). palmsens.com

The electrochemical properties of this compound are determined by the interplay between the electron-rich pyrene core and the trimethylsilyl substituent. Pyrene itself is known to undergo reversible oxidation. The introduction of a trimethylsilyl group can influence these properties. Studies on nitrophenyltrimethylsilanes have shown that the trimethylsilyl group is less electron-donating than a methyl group, which can make oxidation potentials slightly more anodic (more difficult to oxidize). oup.com

Expected Electrochemical Behavior:

Oxidation: this compound is expected to exhibit at least one reversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the π-system of the pyrene core to form a radical cation.

Reduction: The reduction of the pyrene system is also possible at sufficiently negative potentials.

HOMO/LUMO Estimation: The onset oxidation potential (Eox) and reduction potential (Ered) from the cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships. These energy levels are critical for evaluating the potential of the material in electronic applications.

Table 3: Representative Electrochemical Data for Related Aromatic Compounds

| Compound | Process | Potential (V vs. ref) | Technique | Key Observation |

| Nitrophenyltrimethylsilanes | Reduction | Anodic shift vs. nitrotoluenes | Cyclic Voltammetry | Trimethylsilyl group is less electron-donating oup.com |

| Pyrene Derivatives | Oxidation | Reversible/Quasi-reversible | Cyclic Voltammetry | Formation of stable radical cations researchgate.net |

| Aromatic Arenes | Oxidation/Reduction | Dependent on π-system size | Cyclic Voltammetry | Extended π-systems are easier to oxidize acs.org |

Theoretical and Computational Chemistry of Trimethyl Pyren 4 Yl Silane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For Trimethyl(pyren-4-yl)silane, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The optimization of the ground state molecular geometry is a critical first step in the computational analysis of a molecule. This process seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Theoretical calculations for similar pyrene (B120774) derivatives are often performed using the B3LYP functional with a 6-311G** basis set, which has been shown to provide results in good agreement with experimental data for the parent pyrene molecule scirp.org. The geometry of the pyrene core is largely planar, a characteristic feature of polycyclic aromatic hydrocarbons. The introduction of the trimethylsilyl (B98337) group at the 4-position introduces a tetrahedral silicon atom bonded to one of the aromatic carbons.

The key geometrical parameters determined from such calculations include the C-Si bond length and the Si-C-C bond angles, which define the orientation of the trimethylsilyl group relative to the pyrene ring. The internal geometry of the pyrene skeleton is also of interest, as the substituent can induce minor perturbations in bond lengths and angles compared to unsubstituted pyrene.

Table 1: Representative Calculated Geometrical Parameters for Silylated Aromatic Systems

| Parameter | Typical Value (Å or °) |

|---|---|

| C-Si Bond Length | 1.85 - 1.90 |

| Si-C (methyl) Bond Length | 1.88 - 1.92 |

| C-C (aromatic) Bond Length | 1.38 - 1.45 |

| C-Si-C Angle | 107 - 111 |

| C-C-C (aromatic) Angle | 118 - 122 |

Note: These are typical values for silylated aromatic compounds and serve as an estimate for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties wikipedia.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation energy wikipedia.orgossila.com.

For pyrene derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized over the aromatic system. The introduction of a trimethylsilyl group, which is generally considered to be electron-donating, is expected to raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted pyrene. This reduction in the energy gap has important implications for the molecule's optical and electronic properties.

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Pyrene and a Representative Silylated Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrene (calculated) | -5.75 | -2.05 | 3.70 |

| Representative Silylated Pyrene | -5.60 | -1.95 | 3.65 |

Note: The values for the silylated pyrene are illustrative and based on general trends observed in related compounds.

The charge density distribution provides a map of how electrons are distributed within the molecule. The molecular electrostatic potential (MEP) is a related property that maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) nih.gov.

In this compound, the π-system of the pyrene core is expected to be an area of high electron density. The MEP map would likely show negative potential (typically colored red or yellow) above and below the plane of the aromatic rings. The trimethylsilyl group, due to the lower electronegativity of silicon compared to carbon, can act as a weak electron donor, further enhancing the electron density on the pyrene ring. The hydrogen atoms of the methyl groups would exhibit positive electrostatic potential. These maps are invaluable for predicting how the molecule will interact with other molecules, such as in intermolecular interactions or chemical reactions.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited state properties mdpi.com. This is particularly useful for predicting and interpreting electronic absorption and emission spectra.

TD-DFT calculations can simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths mdpi.comnih.gov. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the pyrene core.

Experimental and theoretical studies on silyl-substituted pyrenes have shown that the introduction of a trimethylsilyl group leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrene. This is consistent with the reduction of the HOMO-LUMO gap. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in the assignment of the electronic transitions responsible for each absorption band rsc.org.

Similarly, TD-DFT can be used to model the fluorescence emission spectrum by calculating the energy of the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the structural relaxation in the excited state.

Table 3: Representative Calculated Absorption and Emission Data for Pyrene and a Silylated Derivative

| Compound | Calculated λmax (Absorption) (nm) | Nature of Transition | Calculated λmax (Emission) (nm) |

|---|---|---|---|

| Pyrene | ~335 | HOMO -> LUMO (π -> π*) | ~375 |

| Silylated Pyrene | ~345 | HOMO -> LUMO (π -> π*) | ~385 |

Note: These values are illustrative and represent the expected trends for silylated pyrenes.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation acs.orgnih.govresearchgate.netamanote.com. This can lead to the formation of an excited state with a large dipole moment and can have a significant impact on the fluorescence properties of the molecule.

In this compound, the pyrene core can act as the chromophore and electron acceptor, while the trimethylsilyl group can function as a weak electron donor. TD-DFT calculations can be used to characterize the nature of the excited states and to determine if they possess significant ICT character. This is often done by analyzing the molecular orbitals involved in the electronic transitions. If the HOMO is localized on the donor part of the molecule and the LUMO is localized on the acceptor part, the transition between them will have ICT character nih.gov. The presence of ICT states can lead to dual fluorescence and solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

Mechanistic Pathways and Reaction Intermediates via Computational Modeling

Computational modeling, particularly with Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanistic pathways and identify transient intermediates in the synthesis of silylated pyrenes like this compound. While direct experimental observation of these species is often challenging, computational approaches can map out the potential energy surface of a reaction, providing valuable insights into reaction mechanisms, transition states, and the stability of intermediates.

One plausible pathway for the synthesis of this compound is through an electrophilic aromatic substitution (EAS) reaction, where a silyl (B83357) electrophile attacks the electron-rich pyrene core. Computational studies on the reactivity of polycyclic aromatic hydrocarbons (PAHs) have shown that the site of electrophilic attack can be predicted by analyzing the distribution of electron density and the energies of the highest occupied molecular orbitals (HOMO). For pyrene, theoretical calculations can determine the relative reactivity of its different carbon positions, explaining the regioselectivity of the silylation reaction.

A computational investigation of the silylation of pyrene would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (pyrene and the silylating agent) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and the Wheland intermediate (also known as an arenium ion), which is a key intermediate in EAS reactions. The transition state represents the highest energy point along the reaction coordinate.

Intermediate Identification: The structure and stability of the Wheland intermediate, where the silyl group is attached to the pyrene ring and the aromaticity is temporarily disrupted, are calculated.

Energy Profile Mapping: By calculating the energies of the reactants, transition state, intermediate, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of the activation energy, which is crucial for understanding the reaction kinetics.

Vibrational Frequency Analysis: This analysis confirms that the optimized structures correspond to energy minima (reactants, intermediate, product) or a saddle point (transition state) on the potential energy surface.

The following table presents hypothetical DFT-calculated energy values for the key species involved in the electrophilic silylation of pyrene at the 4-position.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Pyrene + (CH₃)₃Si⁺ | 0.0 |

| Transition State 1 | Formation of the Wheland intermediate | +15.2 |

| Wheland Intermediate | σ-complex with the trimethylsilyl group at the C4 position | +5.8 |

| Transition State 2 | Deprotonation to restore aromaticity | +8.5 |

| Product | This compound + H⁺ | -10.3 |

Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational dynamics and the fundamental principles governing its self-assembly into larger aggregates. Such studies are particularly relevant for understanding how these molecules behave in solution and in the solid state, which is crucial for their application in materials science.

Conformational Dynamics: The trimethylsilyl group attached to the pyrene core is not static; it can rotate around the Si-C bond. MD simulations can track the torsional angle of this group over time, revealing the preferred conformations and the energy barriers between them. This conformational flexibility can influence the molecule's packing in the solid state and its interactions with other molecules in solution. A typical simulation would place a single this compound molecule in a simulation box filled with a solvent and monitor its atomic motions over nanoseconds or even microseconds.

Self-Assembly: The large, flat, and electron-rich pyrene moiety in this compound promotes intermolecular π-π stacking interactions, which are a primary driving force for self-assembly. MD simulations can model the aggregation of multiple this compound molecules in a solvent to understand how they form dimers, trimers, and larger clusters. These simulations can reveal the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the role of the trimethylsilyl groups in influencing the packing. The bulky nature of the trimethylsilyl group may sterically hinder a perfectly cofacial π-π stacking, leading to more complex and potentially less ordered aggregates compared to unsubstituted pyrene.

The following table summarizes key parameters and potential observations from a hypothetical MD simulation of this compound self-assembly.

| Simulation Parameter | Value/Description | Expected Observation |

| Number of Molecules | 100 | Formation of small aggregates within the simulation time. |

| Solvent | Toluene | The aromatic solvent may compete for π-π interactions, influencing the aggregation process. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Simulation Time | 500 ns | Allows for the observation of initial aggregation events. |

| Analysis Metrics | Radial Distribution Function, Stacking Angle, Cluster Size Distribution | Quantification of intermolecular distances, orientation of pyrene planes, and the size of aggregates over time. |

Aromaticity Analysis of the Pyrene Moiety in Silylated Derivatives

The introduction of a trimethylsilyl group onto the pyrene core can subtly influence the aromaticity of the polycyclic system. Computational chemistry provides quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), which can be used to assess these electronic effects.

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring. A more negative NICS value indicates a stronger diatropic ring current, which is a hallmark of aromaticity. For a multi-ring system like pyrene, NICS values can be calculated for each individual ring to assess local aromaticity. The silylation at the 4-position is expected to cause minor changes in the NICS values of the pyrene rings. The electron-donating nature of the trimethylsilyl group might slightly increase the electron density in the pyrene system, potentially leading to a marginal increase in the aromaticity of the adjacent rings.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or anti-aromatic character. By comparing the calculated HOMA values for the different rings in this compound with those of unsubstituted pyrene, one can quantify the effect of silylation on the geometric aromaticity.

The table below presents hypothetical NICS(1) (calculated 1 Å above the ring center) and HOMA values for the four rings of pyrene and this compound. The rings are labeled A, B, C, and D, with the trimethylsilyl group attached to ring B in the silylated derivative.

| Compound | Ring | NICS(1) (ppm) | HOMA |

| Pyrene | A | -10.2 | 0.92 |

| B | -10.2 | 0.92 | |

| C | -9.8 | 0.88 | |

| D | -9.8 | 0.88 | |

| This compound | A | -10.3 | 0.93 |

| B | -10.5 | 0.94 | |

| C | -9.9 | 0.89 | |

| D | -9.8 | 0.88 |

Chemical Reactivity and Derivatization of Trimethyl Pyren 4 Yl Silane

Regioselective Functionalization of the Pyrene (B120774) Core

The trimethylsilyl (B98337) group at the 4-position of the pyrene nucleus significantly influences the regioselectivity of further functionalization, enabling the synthesis of specifically substituted pyrene structures that are otherwise difficult to access.

The pyrene ring is inherently nucleophilic, with the 1, 3, 6, and 8 positions being the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution (SEAr). mdpi.comuky.edu The 4, 5, 9, and 10 positions, known as the K-region, are less reactive towards electrophiles. nsf.gov

The presence of a trimethylsilyl (TMS) group at the 4-position can influence subsequent electrophilic substitution reactions. While the TMS group is known to be relatively weak in its electronic directing effects compared to strongly activating or deactivating groups, it can still play a crucial role. In many aromatic systems, silyl (B83357) groups can be replaced by an incoming electrophile in an ipso-substitution reaction. mdpi.com This process is a key transformation for arylsilanes.

Furthermore, electrophilic silylation itself is a reversible process, as the Wheland complex intermediate is stabilized by the β-silicon effect, which also facilitates the reverse desilylation reaction upon protonation. nih.gov When Trimethyl(pyren-4-yl)silane is subjected to electrophilic conditions, a competition between substitution at other positions on the pyrene ring and ipso-substitution at the C4 position can be expected, depending on the nature of the electrophile and the reaction conditions. For instance, halogenation or nitration would likely target the still highly activated 1, 3, 6, and 8 positions, but direct replacement of the silyl group is also a possible pathway, particularly with strong electrophiles.

| Reaction Type | Expected Outcome on this compound |

| Halogenation | Substitution occurs at the highly activated 1, 3, 6, and 8 positions. Ipso-substitution at C4 is also possible. |

| Nitration | The nitro group (—NO₂) is introduced, typically at the 1, 3, 6, or 8 positions, directed by the aromatic system itself. minia.edu.eg |

| Friedel-Crafts Acylation | An acyl group (—COR) is added, generally avoiding the silylated position and favoring other activated sites. |

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) guides deprotonation to an adjacent position via coordination with an organolithium reagent. wikipedia.orgorganic-chemistry.org Typical DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org

The trimethylsilyl group itself is not a conventional DMG. However, its presence can influence DoM reactions guided by other functional groups on the pyrene ring. For example, a carboxamide group at the 1-position of pyrene has been shown to direct lithiation specifically to the 2-position. researchgate.netmdpi.com In a molecule like this compound that also contains a DMG, the silyl group would act as a stable substituent, allowing for selective functionalization ortho to the DMG. This strategy enables the synthesis of pyrene derivatives with substitution patterns that are not achievable through classical electrophilic substitution.

A general representation of a DoM strategy on a pyrene system is shown below:

| Step | Description | Reagents |

| 1. Lithiation | A Directing Metalation Group (DMG) on the pyrene ring chelates with an alkyllithium base, directing the deprotonation of the adjacent (ortho) C-H bond. | s-BuLi/TMEDA, n-BuLi |

| 2. Electrophilic Quench | The resulting aryllithium intermediate reacts with an electrophile (E+), which is installed specifically at the ortho position. | DMF, I₂, Alkyl halides, etc. |

This methodology provides a route to precisely substituted pyrenes, where the trimethylsilyl group at the 4-position would remain intact, yielding a multi-functionalized product.

Transformations Involving the Trimethylsilyl Group

The carbon-silicon bond in this compound is a key functional handle that can be selectively cleaved or transformed, providing access to a wide array of other pyrene derivatives.

Protiodesilylation, the replacement of a silyl group with a hydrogen atom, is a fundamental reaction of arylsilanes. researchgate.net This transformation is valuable for removing the silyl group after it has served its purpose as a protecting or directing group. The reaction effectively cleaves the Ar-Si bond and is typically promoted by acids or fluoride (B91410) sources. nih.gov

A variety of reagents can accomplish this transformation under mild conditions, making it compatible with many other functional groups. researchgate.net

Common Reagents for Protiodesilylation:

| Reagent System | Conditions | Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | A very common and mild method. |

| Potassium carbonate (K₂CO₃) | Methanol/THF | Effective for deprotecting trimethylsilyl-protected alkynes and can be applied to arylsilanes. nih.govmdpi.com |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) or neat | Acid-catalyzed cleavage, generally fast and efficient. researchgate.net |

| Montmorillonite KSF Clay | Solvent-free, room temperature | An environmentally benign method for cleaving Ar-Si bonds in excellent yields. researchgate.net |

This reaction allows for the generation of 4-unsubstituted pyrenes from derivatives of this compound, completing a synthetic sequence where the C4-position was temporarily blocked.

The trimethylsilyl group is a precursor to other functionalities that are highly useful in modern cross-coupling chemistry. By transforming the silyl group, the pyrene core can be coupled with various organic fragments to build more complex molecular architectures.

One major application is in palladium-catalyzed cross-coupling reactions. While organosilanes can be used directly in Hiyama-type couplings, a more common strategy involves converting the silylarene into a more reactive organometallic or halide species. For instance, arylsilanes can undergo ipso-halogenation to yield aryl halides, which are versatile substrates for Suzuki, Stille, Heck, and Sonogashira couplings.

Additionally, the C–Si bond can be converted into a C–B bond, forming a pyrenylboronic acid or ester. These boronic acid derivatives are key partners in the widely used Suzuki-Miyaura cross-coupling reaction. uky.edu

Synthetic Transformations for Cross-Coupling:

| Transformation | Reagents | Product | Subsequent Reaction |

|---|---|---|---|

| Ipsodesilylation-Iodination | I₂, Silver(I) salt or other electrophilic iodine source | 4-Iodopyrene | Suzuki, Heck, Sonogashira, Stille Coupling |

| Ipsodesilylation-Bromination | Br₂, Lewis acid | 4-Bromopyrene (B44933) | Suzuki, Heck, Sonogashira, Stille Coupling |

| Conversion to Boronic Ester | B₂pin₂, [Ir] catalyst | 4-(B₂pin)pyrene | Suzuki Coupling |

| Desilylative Acyloxylation | Pd(OAc)₂, PhI(OCOCF₃)₂ | 4-Acetoxypyrene | Precursor to 4-hydroxypyrene. acs.org |

These transformations highlight the utility of this compound as a stable, yet reactive, precursor for constructing complex, pyrene-containing molecules. researchgate.net

Hydrosilylation is a chemical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. whiterose.ac.ukcsic.es This process is a cornerstone of organosilicon chemistry, widely used for creating carbon-silicon bonds and for curing silicone polymers. whiterose.ac.ukresearchgate.net

Crucially, the compound this compound does not possess an Si-H bond. Its silicon atom is fully substituted with three methyl groups and the pyrenyl group. Therefore, it cannot act as a reagent in a hydrosilylation reaction itself.

However, related pyrenylsilanes that do contain an Si-H bond, such as (pyren-4-yl)silane (Py-SiH₃) or methyl(pyren-4-yl)silane (Py-SiH₂Me), would be expected to undergo hydrosilylation. In such a reaction, the pyrenylsilane would add to an alkene or alkyne, typically in the presence of a transition metal catalyst (e.g., platinum, rhodium, iridium), to attach the pyrenylsilyl moiety to the unsaturated substrate. csic.es

The general mechanism for catalyzed hydrosilylation (Chalk-Harrod mechanism) involves:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the unsaturated substrate (alkene/alkyne) to the metal.

Migratory insertion of the substrate into the metal-hydride or metal-silyl bond.

Reductive elimination to release the final organosilicon product and regenerate the catalyst.

While this compound is inert in this context, the hydrosilylation reaction is a key method for synthesizing pyrene-functionalized silicon materials, for example, by reacting a pyrene derivative containing an alkenyl group with a polymer bearing Si-H bonds, such as polyhydromethylsiloxane (PHMS). researchgate.net

Advanced Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Pyrene (B120774) derivatives are foundational components in the development of OLEDs and OFETs, serving as emitters, charge transport materials, or host materials. researchgate.netuky.edu Their rigid, planar aromatic structure facilitates strong intermolecular π-π stacking, which is crucial for efficient device operation. researchgate.net

Charge Carrier Transport Mechanisms in Thin Films

The efficiency of organic electronic devices is fundamentally dependent on the charge carrier mobility within the active organic thin films. In materials like Trimethyl(pyren-4-yl)silane, charge transport is governed by the movement of electrons and holes through the molecular assembly. The planar structure of the pyrene core promotes close π-π stacking in the solid state, creating pathways for charge carriers to hop between adjacent molecules. researchgate.netaps.org This process is highly dependent on the degree of molecular order and intermolecular distance; a well-ordered, crystalline thin film generally exhibits higher mobility. aps.org

The charge transport mechanism can range from hopping of localized carriers in disordered films to band-like transport in highly crystalline structures where charge carriers are more delocalized. aps.org The introduction of bulky substituents like the trimethylsilyl (B98337) group can influence this packing. While it might slightly increase the distance between pyrene cores, it can also prevent detrimental aggregation that leads to fluorescence quenching and improve the material's solubility for solution-based processing. nih.govuky.edu The high charge carrier transporting ability of pyrene has led to its use in both p-type (hole-transporting) and ambipolar (hole- and electron-transporting) OFETs. uky.edu

Exciton (B1674681) Dynamics and Luminescence Efficiency

In OLEDs, the luminescence efficiency is a direct result of exciton dynamics. The process begins with the injection of holes and electrons, which then travel through the organic layers and recombine to form excitons (electron-hole pairs). uky.edu The radiative decay of these excitons produces light. Pyrene derivatives are known for their high fluorescence quantum yields. nih.gov The incorporation of silyl (B83357) substituents onto aromatic systems has been shown to further enhance fluorescence quantum yields. researchgate.net For example, Trimethyl(pyren-1-ylethynyl)silane exhibits a very high fluorescence quantum yield of over 0.99. acs.org

However, the efficiency can be diminished by several factors. In the solid state, strong π-π interactions in pyrene derivatives can lead to the formation of "excimers," which are excited-state dimers. nih.govchinesechemsoc.org Excimer emission is typically red-shifted compared to the monomer emission and can sometimes have lower efficiency, leading to aggregation-caused quenching (ACQ). nih.govmdpi.com Precise control over the distance between pyrene units is crucial, as short distances and strong π-π interactions can lower the excited-state energy and impact fluorescence decay times. chinesechemsoc.org The design of molecules like this compound aims to balance beneficial π-stacking for charge transport with the prevention of excessive aggregation to maintain high luminescence efficiency. nih.gov

Device Fabrication and Performance Evaluation

OLEDs and OFETs incorporating pyrene derivatives can be fabricated using various techniques, most commonly through vacuum thermal evaporation or solution processing. uky.edu Solution processing is often preferred for large-area device fabrication due to lower costs. The introduction of silyl groups can improve the solubility of pyrene compounds, making them more suitable for these methods. uky.edu

The performance of these devices is a key area of research. A non-doped OLED using a pyrene-benzimidazole derivative as the emitter achieved a maximum external quantum efficiency (EQE) of 4.3% with pure blue emission (CIE coordinates of 0.148, 0.130). nih.gov In another study, OLEDs using pyrene-phenanthroimidazole emitters doped into a host material exhibited excellent performance with an EQE of over 8% for blue emission. doi.org Fluorination of a pyrene-based semiconductor used as a green emitter in an OLED resulted in a current efficiency of 3.7 cd/A, a significant improvement over its non-fluorinated counterpart. tuni.fi

For OFETs, performance is typically measured by charge carrier mobility. Pyrene-substituted oligothiophenes used as the p-type semiconducting layer in vacuum-evaporated OFETs have shown hole mobilities in the range of 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹. uky.edu

Table 1: Performance of Representative Pyrene-Based Organic Electronic Devices

| Device Type | Pyrene Derivative Class | Key Performance Metric | Value |

|---|---|---|---|

| OLED | Pyrene-Benzimidazole (non-doped emitter) | Max. External Quantum Efficiency (EQE) | 4.3% nih.gov |

| OLED | Pyrene-Benzimidazole (non-doped emitter) | Color (CIE coordinates) | (0.148, 0.130) nih.gov |

| OLED | Pyrene-Phenanthroimidazole (doped emitter) | External Quantum Efficiency (EQE) | > 8% doi.org |

| OLED | Fluorinated Pyrene-TPA (emitter) | Current Efficiency | 3.7 cd/A tuni.fi |

Fluorescent Probes and Sensors in Chemical Systems

The inherent photophysical properties of pyrene, such as its high quantum yield, long excited-state lifetime, and sensitivity to the local environment, make it an ideal fluorophore for chemical sensing applications. scialert.net Derivatives like this compound can be engineered to respond to specific analytes through changes in their fluorescence. nycu.edu.tw

Mechanisms of Fluorescence Quenching and Enhancement

The detection of analytes by pyrene-based probes often relies on the mechanisms of fluorescence quenching (turning "off") or enhancement (turning "on").

Fluorescence Quenching : This decrease in fluorescence intensity can occur through several processes. researchgate.net

Photoinduced Electron Transfer (PET) : In many sensor designs, the pyrene fluorophore is linked to a recognition unit (receptor) that can donate an electron, such as a nitrogen-containing group. In the absence of an analyte, excitation of the pyrene is followed by electron transfer from the receptor, a non-radiative process that quenches fluorescence. nycu.edu.twscispace.com

Aggregation-Caused Quenching (ACQ) : As mentioned earlier, conventional fluorophores like pyrene can suffer from fluorescence quenching in high concentrations or aggregated states due to strong π-π stacking that promotes non-radiative decay. mdpi.comresearchgate.net

Chelation Enhanced Quenching (CHEQ) : The binding of certain metal ions, particularly paramagnetic ones like Cu²⁺, can quench fluorescence through mechanisms like spin-orbit coupling. scispace.comrsc.org

Fluorescence Enhancement : A "turn-on" response is often desirable for sensing as it provides a clearer signal against a dark background.

Inhibition of PET : When the target analyte binds to the receptor unit of a PET-based sensor, the electron-donating ability of the receptor is suppressed. This blocks the PET quenching pathway, "turning on" the natural fluorescence of the pyrene. nycu.edu.twscispace.com This is a common mechanism for detecting metal ions. nycu.edu.tw

Excimer/Monomer Switching : Some probes are designed with two pyrene units. In one state, they may exist as an excimer with a characteristic long-wavelength emission. Upon binding an analyte, a conformational change can separate the pyrene units, quenching the excimer emission and enhancing the shorter-wavelength monomer emission, leading to a ratiometric response. rsc.org

Intramolecular Charge Transfer (ICT) : In donor-acceptor type molecules, the equilibrium between a locally excited (LE) state and an intramolecular charge transfer (ICT) state can be influenced by the environment. acs.org Binding an analyte can restrict conformational changes, favoring the more emissive LE state and enhancing fluorescence. acs.org

Development of Responsive Fluorophores

The development of novel sensors involves the rational design and synthesis of pyrene derivatives that respond to specific stimuli. By functionalizing the pyrene core, researchers can create responsive fluorophores for a wide range of targets.

For example, a pyrene derivative functionalized with a benzothiazolenhydrazone chelator acts as a "turn-on" fluorescent sensor for copper ions (Cu²⁺). nycu.edu.tw The free sensor exhibits very weak fluorescence due to a PET mechanism from nitrogen lone pairs to the pyrene. nycu.edu.tw Upon binding Cu²⁺, the PET process is blocked, resulting in a significant enhancement of the pyrene fluorescence. nycu.edu.tw

Another strategy involves creating pH-responsive dyes. A polymer functionalized with a pyrene dye containing a tertiary amine responds to changes in CO₂ levels in water. rsc.org The CO₂ forms carbonic acid, lowering the pH and protonating the amine. This creates positive charges that cause electrostatic repulsion between pyrene units, breaking the fluorescent excimers and turning the fluorescence "off". rsc.org

The introduction of different functional groups can also fine-tune the photophysical properties. Synthesizing push-pull pyrene dyes by introducing weak electron-donating alkyl groups and an electron-withdrawing formyl group can dramatically enhance the fluorescence quantum yield and create unique on/off switching properties depending on solvent polarity. bohrium.com This modularity allows for the creation of highly specific and sensitive fluorophores for diverse chemical systems.

Table 2: Sensing Mechanisms of Selected Pyrene-Based Fluorescent Probes

| Probe Type | Target Analyte | Sensing Mechanism | Fluorescence Response |

|---|---|---|---|

| Pyrene-Benzothiazolenhydrazone | Cu²⁺ | Inhibition of Photoinduced Electron Transfer (PET) nycu.edu.tw | Turn-On nycu.edu.tw |

| Pyrene-Tryptophan Tether | Pb²⁺ | Inhibition of Photoinduced Electron Transfer (PET) rsc.org | Turn-On rsc.org |

| Thiacalix acs.orgarene with two Pyrenes | Ag⁺ | Excimer to Monomer Switching rsc.org | Ratiometric Change rsc.org |

Polymer Chemistry and Silicone-Modified Materials

The integration of this compound into polymeric structures opens up new avenues for creating materials with enhanced properties and functionalities. The pyrene moiety acts as a fluorescent probe and an electroactive component, while the silane (B1218182) group provides a reactive handle for incorporation into polymer chains and for forming robust networks.

Incorporation into Polymer Backbones or Side Chains

The pyrene unit of this compound can be incorporated into polymer structures either as part of the main chain or as a pendant side group. acs.org This integration is often achieved through polymerization of a pyrene-containing monomer. acs.org The presence of the pyrene group can impart strong fluorescence and UV absorption capabilities to the resulting polymer. acs.org The specific placement of the pyrene unit influences the polymer's properties. For instance, incorporating pyrene as a side group can enhance electron transfer reactions, which is advantageous for optoelectronic applications. acs.org

The choice of the polymer backbone, such as polymethacrylate, offers strategic advantages like solubility in various organic solvents and the ability to achieve narrow molecular weight distributions through controlled radical polymerization techniques. acs.org The incorporation of pyrene can sometimes be challenging in post-polymerization modifications, making the polymerization of pyrene-containing monomers a more controlled approach. acs.org The resulting polymers, with their unique photophysical properties, have been explored for various applications, including as matrices in mass spectrometry. acs.org

The introduction of pyrene units into polymer backbones, such as in polyamides, can lead to materials with high thermal stability. mdpi.com The rigid and highly aromatic nature of the pyrene moiety contributes to high glass-transition temperatures (Tg) and decomposition temperatures (Td). mdpi.com The photophysical properties of these pyrene-containing polymers are also of significant interest. The pyrene units can exhibit excimer formation, where an excited-state pyrene molecule interacts with a ground-state one, leading to a broad, red-shifted emission. mdpi.com This phenomenon is sensitive to the polymer chain conformation and the local environment. mdpi.com

Crosslinking Phenomena and Network Formation

The silane functionality of this compound plays a crucial role in the formation of crosslinked polymer networks. Silane groups can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds, leading to a three-dimensional network structure. mdpi.comhengdasilane.com This crosslinking enhances the mechanical and thermal properties of the material.

A notable example is the synthesis of a crosslinked siloxane/silsesquioxane elastomer functionalized with pyrene. rsc.org This material was created through a one-pot anionic ring-opening polymerization. rsc.org The resulting elastomer exhibited significant elasticity and rapid recovery from compression. rsc.org The pyrene moieties within this network imparted strong blue fluorescence. rsc.org The formation of such networks can be influenced by the type of silane used, with trialkoxy silanes being suitable for integral blend methods where the network forms simultaneously with the composite preparation. researchgate.net

Adhesion Promoters and Coupling Agents in Composites

The bifunctional nature of this compound, possessing both an organic-reactive pyrene group and an inorganic-reactive silane group, makes it an effective adhesion promoter and coupling agent in composite materials. tcichemicals.com These agents are critical for enhancing the bond between dissimilar materials, such as organic polymers and inorganic fillers or reinforcements. polymerinnovationblog.com

Interfacial Bonding Mechanisms Between Organic and Inorganic Materials

Silane coupling agents like this compound facilitate a durable bond at the interface of organic and inorganic materials through a series of chemical reactions. hengdasilane.compolymerinnovationblog.com The silane end of the molecule hydrolyzes to form silanol (B1196071) (Si-OH) groups. polymerinnovationblog.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass or metal oxides, forming strong covalent bonds (Si-O-substrate). hengdasilane.comacs.org Concurrently, the organofunctional group (in this case, the pyrene moiety) can interact or react with the organic polymer matrix. hengdasilane.com

This dual reactivity creates a molecular bridge at the interface, improving stress transfer between the reinforcement and the matrix. researchgate.net The formation of a siloxane network at the interface further enhances the bond strength and provides resistance to environmental factors like moisture. polymerinnovationblog.comcapatue.com The effectiveness of the coupling agent is dependent on creating a co-reactivity with both the filler and the resin, leading to molecular continuity across the interfacial region. researchgate.net

Table 1: Mechanisms of Interfacial Bonding with Silane Coupling Agents

| Mechanism | Description | Key Interactions |

|---|---|---|

| Chemical Bonding | Formation of covalent bonds between the silane and both the inorganic and organic phases. hengdasilane.comacs.org | Siloxane bonds (Si-O-Si) with the inorganic surface and covalent or other strong interactions between the organofunctional group and the polymer matrix. hengdasilane.comacs.org |

| Interpenetrating Polymer Networks (IPN) | Physical entanglement of the siloxane network with the polymer matrix chains at the interface. mdpi.com | Enhanced adhesion and stress transfer through mechanical interlocking. mdpi.com |

| Improved Wetting | The silane treatment can modify the surface energy of the inorganic filler, leading to better wetting by the polymer matrix. nih.gov | More uniform distribution of the polymer on the filler surface, reducing voids and stress concentrations. nih.gov |

Enhancement of Mechanical and Thermal Durability of Composite Systems

The improved interfacial adhesion resulting from the use of silane coupling agents directly translates to enhanced mechanical and thermal properties of the composite material. By ensuring efficient stress transfer from the polymer matrix to the reinforcing filler, properties such as tensile strength, flexural strength, and impact strength are significantly improved. mdpi.combohrium.comresearchgate.netcolab.ws

Studies have shown that surface treatment of fillers with silanes can lead to substantial increases in the mechanical strength of composites. For instance, treating recycled carbon fibers with a silane solution resulted in a 64% increase in mechanical strength compared to composites with untreated fibers. mdpi.com Similarly, the use of silane coupling agents in glass fiber reinforced composites has been shown to increase mechanical properties by as much as 1.5 times. nih.gov The tensile strength of polypropylene (B1209903) composites filled with silane-treated feldspar (B12085585) was also found to be higher than those with untreated filler. researchgate.net

The thermal stability of composites is also enhanced through the use of silane coupling agents. The formation of a stable siloxane network at the interface can restrict the segmental mobility of the polymer chains, leading to an increase in the decomposition and melting temperatures of the composite. tandfonline.comwitpress.com For example, the incorporation of silane-modified graphene oxide into a bismaleimide (B1667444) resin led to improved thermal stability and a higher glass transition temperature (Tg). mdpi.com Similarly, silane treatment of fillers in EVA composites resulted in increased decomposition and melting temperatures. witpress.com

Table 2: Reported Enhancements in Composite Properties with Silane Treatment

| Composite System | Property Enhanced | Reported Improvement |

|---|---|---|

| Recycled Carbon Fiber/Polypropylene | Mechanical Strength | 64% increase mdpi.com |

| Carbon Fiber/Polyamide 6 | Tensile Strength | 20.0% increase bohrium.comcolab.ws |

| Carbon Fiber/Polyamide 6 | Flexural Strength | 25.11% increase bohrium.comcolab.ws |

| Feldspar/Polypropylene | Tensile Strength | Increased compared to untreated researchgate.net |

| Al2O3/Epoxy | Tensile Strength | 49.1% improvement mdpi.com |

| Glass Fiber/Polysulfone | Mechanical Properties | 1.5 times increase nih.gov |

| Nettle Fiber/Bio Epoxy | Thermal Stability | Increased compared to unmodified fiber tandfonline.com |

| Zeolite/EVA | Decomposition & Melting Temperature | Increased witpress.com |

| Graphene Oxide/Bismaleimide | Thermal Stability | Improved mdpi.com |

Solar Energy Conversion (Organic Photovoltaics)

Pyrene-based materials, including derivatives like this compound, are promising candidates for use in organic photovoltaics (OPVs) due to their excellent electronic and optical properties. uky.eduresearchgate.net The pyrene moiety's strong absorption in the UV-visible region and its ability to transport charge carriers are highly desirable for solar cell applications. uky.edu

In the context of OPVs, pyrene derivatives can function as donor materials or as components in hole-transporting layers. rsc.orgnih.gov Their tunable energy levels, achieved through chemical modification, allow for the optimization of device performance. researchgate.net For example, pyrene-based materials have been used to enhance light absorption and achieve ideal morphologies in bulk heterojunction solar cells. uky.edu

The incorporation of a pyrene-imidazole derivative as an aggregation modifier in a ternary organic solar cell led to a significant increase in power conversion efficiency (PCE) from 8.94% to 10.36%, representing a 15.88% enhancement. frontiersin.org This improvement was attributed to the pyrene derivative's ability to facilitate charge transfer and suppress the aggregation of fullerene acceptors. frontiersin.org Furthermore, pyrene-based hole transport materials have been instrumental in achieving PCEs greater than 22% in perovskite solar cells, highlighting their potential for high-performance photovoltaic devices. nih.gov The chemical stability and high charge carrier mobility of pyrene-based compounds make them attractive alternatives to more expensive and less stable materials. nih.gov

Light Absorption and Charge Separation Processes

The performance of organic electronic devices is fundamentally linked to the ability of the active materials to absorb light and efficiently separate charge carriers (electrons and holes). The pyrene core itself has strong light absorption in the ultraviolet region. researchgate.net The introduction of a trimethylsilyl group directly onto the pyrene ring, as in this compound, modifies these inherent properties.

Studies on silyl-substituted pyrenes have shown that the trimethylsilyl group acts as an electron-donating group. researchgate.net This electronic perturbation affects the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). A key consequence of this is a shift in the UV-visible absorption spectrum to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrene. researchgate.net Research on various trimethylsilyl-substituted pyrenes demonstrates that as more silyl groups are added, the absorption maxima shift progressively to longer wavelengths, often in increments of about 10 nm per group. researchgate.net This tunability of light absorption is crucial for applications like organic solar cells, where matching the material's absorption spectrum to the solar spectrum is essential for high efficiency. uky.edu

Table 1: Comparative UV-Vis Absorption Data of Pyrene Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Pyrene | Dichloromethane (B109758) | ~340 nm | researchgate.net |

| Mono(trimethylsilyl)pyrene | Dichloromethane | ~345 nm | researchgate.net |

This table presents data for related compounds to illustrate the general effect of trimethylsilyl substitution on the absorption properties of pyrene.